5-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine
Overview
Description
5-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine is a biochemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=CC(=C(C=C1)OCCN2CCCCC2)N . This notation represents the structure of the molecule in terms of its atoms and the bonds between them.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 234.34 and a molecular formula of C14H22N2O . Unfortunately, the search results do not provide further details on its physical and chemical properties.Scientific Research Applications
Receptor Interactions and Neuropharmacology
5-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine demonstrates significant interactions with various serotonin (5-HT) receptors, which are crucial for understanding its therapeutic potential and mechanism of action in neuropharmacology. The compound has been studied for its effects on 5-HT1A receptors, showcasing antagonist properties that could be relevant for treating disorders such as anxiety and depression. Studies have shown that specific 5-HT receptor antagonists, including those targeting the 5-HT1A site, can abolish the inhibitory actions of serotonin on neuronal firing, which is significant for modulating mood and anxiety disorders (R. Craven, D. Grahame-Smith, & N. Newberry, 1994).
Pharmacological Profiles and Analytical Detection
Further research has extended into the pharmacological profiling and detection of compounds related to this compound in biological matrices. Analytical methods, such as gas chromatography and mass spectrometry, have been developed for the qualitative and quantitative analysis of these compounds, highlighting their importance in toxicology and pharmacology studies. These analytical techniques are critical for understanding the pharmacokinetic properties and biological effects of new psychoactive substances (G. De Paoli, S. Brandt, J. Wallach, R. Archer, & D. Pounder, 2013).
Contributions to Cognitive and Behavioral Studies
This compound and its analogs have contributed to the understanding of serotonin's role in cognitive and behavioral processes. Agonists and antagonists for 5-HT receptors, including 5-HT2A, 5-HT2C, and others, have been evaluated for their effects on behaviors such as the head-twitch response in rodents, which serves as a model for studying hallucinogenic activity and serotonin receptor function. This research aids in deciphering the complex interplay between various 5-HT receptor subtypes in modulating behavior and provides insights into potential therapeutic applications for psychiatric disorders (S. Vickers, N. Easton, C. Malcolm, et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-2-(2-piperidin-1-ylethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-5-6-14(13(15)11-12)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSVCPXGNCLPAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCCC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244887 | |
Record name | 5-Methyl-2-[2-(1-piperidinyl)ethoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919011-44-2 | |
Record name | 5-Methyl-2-[2-(1-piperidinyl)ethoxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=919011-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-[2-(1-piperidinyl)ethoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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